molecular formula C13H9FN2 B7940454 3-(4-Amino-2-fluorophenyl)benzonitrile

3-(4-Amino-2-fluorophenyl)benzonitrile

Cat. No.: B7940454
M. Wt: 212.22 g/mol
InChI Key: WFJJOSRIWHFNST-UHFFFAOYSA-N
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Description

3-(4-Amino-2-fluorophenyl)benzonitrile is a benzonitrile derivative featuring a fluorophenyl group substituted with an amino group at the 4-position and fluorine at the 2-position.

Properties

IUPAC Name

3-(4-amino-2-fluorophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJJOSRIWHFNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-fluorophenyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of m-trifluoromethyl fluorobenzene, followed by the replacement of the cyano group and aminolysis substitution . The reaction conditions often include the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and waste. The use of readily available reagents and efficient purification techniques ensures the cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in halogenated or nitrated products .

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-fluorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to inhibit the growth of endothelial cells, which are crucial for tumor angiogenesis. This inhibition is achieved through the compound’s binding to specific enzymes or receptors, disrupting the signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(4-Amino-2-fluorophenyl)benzonitrile and related benzonitrile derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features/Applications
This compound -NH₂ (4-position), -F (2-position) on phenyl C₁₃H₉FN₂ 212.23 g/mol Potential biological interactions via amino and fluorine groups
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4-position), -CF₃ (2-position) C₈H₅F₃N₂ 198.14 g/mol Enhanced lipophilicity due to -CF₃; used in agrochemicals
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile -NH₂ (4), -F (3), -CF₃ (2) C₈H₄F₄N₂ 204.12 g/mol Dual fluorine and -CF₃ groups; high electronic anisotropy
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile Two -F groups, amino-phenoxymethyl chain C₁₄H₁₀F₂N₂O 260.24 g/mol Increased hydrophobicity; potential CNS applications
5FB (from PDB 3K6P) -CF₃, methoxyphenoxy-thiazolidinone chain C₁₈H₁₄F₃N₂O₃S 404.37 g/mol Binds to ERRα via H-bonds (ARG 372) and hydrophobic interactions

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